N-(3-chloro-4-methylphenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6O2S/c1-10-5-6-11(7-13(10)18)19-14(25)9-27-17-21-20-15(24(17)3)12-8-23(2)22-16(12)26-4/h5-8H,9H2,1-4H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKXJNPCLDJDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CN(N=C3OC)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Chloro-methylphenyl group : Enhances lipophilicity and may influence receptor interactions.
- Pyrazole and triazole moieties : Known for their biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to this compound. For instance:
- Cell Line Studies :
- Mechanism of Action :
Anti-inflammatory Activity
The anti-inflammatory properties are also notable. Pyrazole derivatives have been reported to exhibit significant inhibition of inflammatory mediators:
-
Cytokine Inhibition :
- Compounds have shown the ability to reduce levels of pro-inflammatory cytokines in vitro, which could translate to therapeutic effects in inflammatory diseases.
- In Vivo Studies :
Case Study 1: Inhibition of Cancer Cell Proliferation
A study involving a series of pyrazole derivatives demonstrated that modifications on the pyrazole ring significantly affected the anticancer activity against various cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF7 | 3.79 | Aurora-A inhibition |
| B | A549 | 26 | Apoptosis induction |
| C | NCI-H460 | 14.5 | Autophagy without apoptosis |
This table illustrates the varying degrees of effectiveness depending on structural modifications.
Case Study 2: Anti-inflammatory Effects
Research on pyrazole-linked thiourea derivatives indicated their potential as CDK2 inhibitors, with one compound showing significant inhibition at an IC50 of 25 nM. This suggests that structural features similar to those in this compound may confer similar therapeutic benefits against inflammation .
Comparison with Similar Compounds
Structural Analogues
Key structural differences and similarities are summarized in Table 1.
Table 1. Structural Comparison of Selected Acetamide Derivatives
Key Observations :
- The target compound uniquely combines a chloro-methylphenyl group with a methoxy-methylpyrazole, distinguishing it from analogues with simpler substituents (e.g., phenyl or chlorophenyl groups in ).
- N-R-2-(5-(5-methylpyrazole...acetamides () share the triazole-thioacetamide backbone but lack the methoxy group, which may reduce solubility compared to the target compound.
Table 2. Comparative Physicochemical Data
Key Observations :
- Synthetic yields for triazole-thioacetamides vary (62–71% in ), influenced by substituent electronic effects. The methoxy group in the target compound may moderate reactivity during alkylation or cyclization steps.
- Melting points correlate with molecular symmetry and intermolecular interactions; chloro-substituted derivatives (e.g., 3d, 181–183°C) exhibit higher melting points than methyl-substituted analogues (3a, 133–135°C) .
Crystallographic and Analytical Methods
Q & A
Q. What synthetic methodologies are optimal for constructing the 1,2,4-triazole-pyrazole hybrid core of this compound?
The synthesis involves sequential heterocyclization and alkylation steps. Key steps include:
- Hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate to form hydrazide intermediates.
- Nucleophilic addition with phenyl isothiocyanate, followed by alkaline heterocyclization to generate the 1,2,4-triazole ring .
- Alkylation of the triazole-thiol intermediate with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
Optimization Tip: Reaction yields improve with controlled stoichiometry (1:1.2 molar ratio for alkylation) and inert atmospheres to prevent oxidation of thiol intermediates .
Q. Which analytical techniques reliably confirm the structure and purity of this compound?
- 1H NMR : Key signals include the singlet for the methyl group on the triazole (~δ 3.8 ppm) and the split peaks for the pyrazole methoxy group (~δ 3.9 ppm) .
- IR : Stretching vibrations for C=O (amide, ~1680 cm⁻¹) and C-S (thioether, ~680 cm⁻¹) confirm functional groups .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values within ±0.3% .
Q. How can computational tools predict the biological activity of this compound?
- PASS Online : Predicts antimicrobial or kinase-inhibitory activity based on structural similarity to known triazole-pyrazole hybrids .
- Molecular Docking : Use AutoDock Vina to model interactions with targets like CYP51 (fungal sterol biosynthesis) or EGFR (anticancer). Focus on hydrogen bonding between the acetamide moiety and active-site residues .
Advanced Research Questions
Q. How can discrepancies in experimental vs. simulated NMR data be resolved?
- Dynamic Effects : Rotameric states of the pyrazole-methoxy group may cause signal splitting. Perform variable-temperature NMR (VT-NMR) to observe coalescence .
- Solvent Artifacts : Deuterated DMSO may induce shifts in acidic protons (e.g., NH of acetamide). Compare with CDCl₃ spectra .
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to simulate NMR chemical shifts, accounting for solvent polarity .
Q. What strategies address low aqueous solubility during bioactivity assays?
- Co-solvent Systems : Use DMSO-PBS mixtures (≤5% DMSO) to maintain compound stability .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the pyrazole methoxy position to enhance solubility without altering core pharmacophores .
- Nanoparticle Encapsulation : PEGylated liposomes improve bioavailability, as demonstrated for similar triazole derivatives .
Q. How can reaction mechanisms for key steps (e.g., heterocyclization) be experimentally validated?
- Isotopic Labeling : Introduce ¹⁵N-labeled hydrazine to track nitrogen incorporation into the triazole ring via HRMS .
- Kinetic Studies : Monitor reaction progress using in-situ FTIR to detect intermediates (e.g., thiourea formation during isothiocyanate addition) .
- DFT Transition-State Analysis : Identify rate-limiting steps (e.g., cyclization energy barriers) using M06-2X/def2-TZVP calculations .
Q. What structural modifications enhance selectivity for bacterial vs. mammalian targets?
- Substituent Tuning : Replace the 3-methoxy group on the pyrazole with bulkier substituents (e.g., trifluoromethoxy) to sterically hinder off-target binding .
- Bioisosteric Replacement : Substitute the chloro-methylphenyl group with a fluorinated aryl ring to improve bacterial membrane penetration .
- SAR Libraries : Synthesize analogs with varying alkyl chain lengths on the triazole methyl group and correlate with MIC values against S. aureus .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity results between in vitro and in vivo models?
- Metabolic Stability : Use liver microsome assays to identify rapid Phase I oxidation of the pyrazole ring, which may reduce in vivo efficacy .
- Protein Binding : Measure plasma protein binding (e.g., via ultrafiltration) to assess free compound availability .
- Dosage Adjustment : If in vitro IC₅₀ is 10 µM but in vivo ED₅₀ is 50 mg/kg, consider pharmacokinetic optimization (e.g., sustained-release formulations) .
Q. Why do crystallographic data (SHELX-refined) sometimes conflict with solution-state NMR structures?
- Conformational Flexibility : The acetamide linker may adopt different rotamers in crystal vs. solution states. Compare multiple crystal structures (e.g., PDB entries) and use NOESY to identify dominant conformers .
- Crystal Packing Effects : Hydrogen bonding in the solid state (e.g., between triazole N and solvent molecules) can distort bond angles vs. gas-phase DFT models .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Yields
| Step | Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 85 | 98% |
| 2 | 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 72 | 95% |
| 3 | Final Acetamide Derivative | 68 | 97% |
| Source: Adapted from |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
